molecular formula C17H20O5S B1676953 Naproxen etemesil CAS No. 385800-16-8

Naproxen etemesil

Cat. No. B1676953
M. Wt: 336.4 g/mol
InChI Key: JGBUBSOKFSVXKS-LBPRGKRZSA-N
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Description

Naproxen etemesil is a lipophilic, non-acidic, inactive proagent of naproxen . It is hydrolyzed to pharmacologically active Naproxen once absorbed . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps .


Synthesis Analysis

The synthesis of Naproxen has been a subject of research for over 50 years, with novel practical and asymmetric approaches still being developed . A recent study discussed the development of a synthetic route to Naproxen over the last 10 years, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .


Molecular Structure Analysis

Naproxen etemesil has a molecular formula of C17H20O5S . It belongs to the class of organic compounds known as naphthalenes, which consist of two fused benzene rings .


Chemical Reactions Analysis

The reaction progress of Naproxen synthesis has been investigated with respect to reaction engineering . The kinetic characterization of the immobilized enzyme reveals a KM value of 22.1 ± 0.1 mM in the Naproxen malonate conversion and an inhibiting effect of the produced Naproxen with a Ki of 26.3 ± 1.4 mM .


Physical And Chemical Properties Analysis

Naproxen etemesil has an average mass of 336.403 Da and a monoisotopic mass of 336.103149 Da .

Scientific Research Applications

1. Water Treatment

Naproxen, a common anti-inflammatory pharmaceutical, has been detected in both natural and engineered aquatic environments. Research focused on the chemical transformations of naproxen after chlorine oxidation, a common practice in water and wastewater treatment. This process resulted in the formation of naproxen products whose characteristics varied based on pH, chlorine dosage, and contact time. The study highlighted the need for further research to identify the specific reaction products and understand the reaction kinetics of naproxen chlorination under various water treatment conditions (Boyd, Zhang, & Grimm, 2005).

2. DNA Interaction and Photocleavage

3. Photolysis and Degradation

Studies on the degradation of naproxen through photolysis methods (UV and VUV photolysis) have been conducted, with varying degrees of efficiency observed among different photolysis methods. VUV irradiation was particularly effective in mineralizing naproxen. The study also identified several aromatic by-products and aliphatic carboxylic acids, contributing to the understanding of naproxen's degradation pathways (Arany et al., 2013).

4. Antiviral Activity

Naproxen has shown broad anti-influenza virus activity in mice by impeding viral nucleoprotein nuclear export. This activity was more efficient than common neuraminidase inhibitors. The interaction of naproxen with influenza B virus nucleoprotein was particularly notable, suggesting a multi-mechanistic potential for naproxen as an anti-influenza drug (Zheng et al., 2019).

5. Alzheimer's Disease Research

Research indicates that naproxen may interfere with the assembly of Aβ oligomers implicated in Alzheimer's disease. This interference could lead to a destabilizing effect on Aβ dimer, offering insights into the potential use of naproxen in Alzheimer's disease treatment. However, further research is required to assess its effectiveness and practical applicability (Kim, Chang, Kumar, & Klimov, 2011).

6. Cancer Research

Naproxen and its derivatives have shown potential in inhibiting cancerogenesis processes, including the initiation, promotion, and progression of cancer. Studies have demonstrated naproxen's influence on signaling pathways involved in cancer, suggesting a broad scope of molecular activities against neoplastic processes (Bednarz et al., 2022).

7. Formulation and Drug Delivery

Research has explored the formulation and physicochemical characteristics of naproxen-PLGA nanoparticles, aiming to improve its anti-inflammatory effects through ocular or intra-joint administration. This study contributes to the understanding of drug delivery systems for naproxen (Javadzadeh et al., 2010).

Safety And Hazards

Naproxen etemesil, like other NSAIDs, may cause side effects such as indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in the ears . Serious side effects may include signs of an allergic reaction, severe skin reaction, heart attack, stroke, stomach bleeding, liver problems, kidney problems, low red blood cells (anemia), or severe skin reaction .

Future Directions

Depending on the condition being treated, Naproxen may only need to be taken for a short time. For example, if you have a sore back or period pain, you may only need to take Naproxen for 1 or 2 days. You may need to take it for longer if you have a long-term condition, such as rheumatoid arthritis .

properties

IUPAC Name

2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-12(17(18)22-8-9-23(3,19)20)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h4-7,10-12H,8-9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBUBSOKFSVXKS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191903
Record name Naproxen etemesil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naproxen etemesil

CAS RN

385800-16-8
Record name Naproxen etemesil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385800168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen etemesil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naproxen etemesil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPROXEN ETEMESIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214269U36R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JL Goldstein, A Jungwirthová, J David… - Alimentary …, 2010 - Wiley Online Library
… that naproxen etemesil … naproxen etemesil, coupled with the animal safety data, this proof-of-concept investigation in humans was designed to test the hypothesis that naproxen etemesil …
Number of citations: 14 onlinelibrary.wiley.com
S Pillarisetti - CNS & Neurological Disorders-Drug Targets …, 2011 - ingentaconnect.com
… Logical Therapeutics is develo** its investigational drug LT-NS001 (naproxen etemesil, in Phase 2), which is pharmacologically inactive in the GI tract, but once absorbed into the …
Number of citations: 3 www.ingentaconnect.com
I Ahammad, ZM Chowdhury, A Bhattacharjee… - Informatics in Medicine …, 2023 - Elsevier
… Naproxen etemesil had relatively low mobility for all the whole protein except for a few regions near the 10th, 160th, 210th, and 490th residues. Dexketoprofen stimulated flexibility in …
Number of citations: 0 www.sciencedirect.com
SK Suthar, M Sharma - Medicinal research reviews, 2015 - Wiley Online Library
NSAIDs are among the most widely prescribed medications across the world, but the gastrointestinal (GI) toxicity still remains the biggest problem and the challenge for current NSAIDs‐…
Number of citations: 32 onlinelibrary.wiley.com
JL Wallace - World Journal of Gastroenterology: WJG, 2013 - ncbi.nlm.nih.gov
This article reviews the latest developments in understanding the pathogenesis, detection and treatment of small intestinal damage and bleeding caused by nonsteroidal anti-…
Number of citations: 232 www.ncbi.nlm.nih.gov
AR Brewer, LA Pierchala, JK Yanchick… - Postgraduate …, 2011 - Taylor & Francis
Objective: The purpose of this investigation was to evaluate the gastrointestinal (GI) tolerability profile of diclofenac epolamine topical patch 1.3% (DETP) during short-term treatment in …
Number of citations: 10 www.tandfonline.com
E Scheidl, C Benz, P Loeff, V Groneck, A König… - Drugs in R&D, 2020 - Springer
Background and objective Beyond its application for diagnostics in patients, esophagogastroduodenoscopy (EGD) is used to assess gastrointestinal drug effects in clinical trials, …
Number of citations: 2 link.springer.com
CA Hewson, S Patel, L Calzetta, H Campwala… - … of Pharmacology and …, 2012 - ASPET
Asthma is a chronic inflammatory lung disease with considerable unmet medical needs for new and effective therapies. Cytosolic phospholipase A 2 α (cPLA 2 α) is the rate-limiting …
Number of citations: 39 jpet.aspetjournals.org
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org
I vitro Activity, I vivo Activity
Number of citations: 0

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